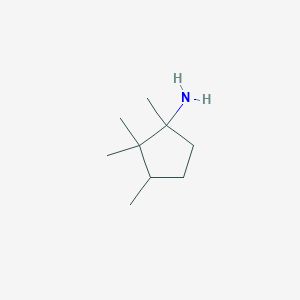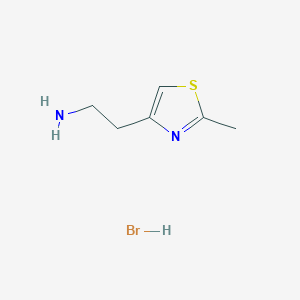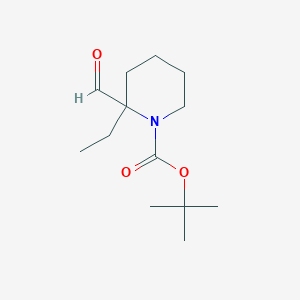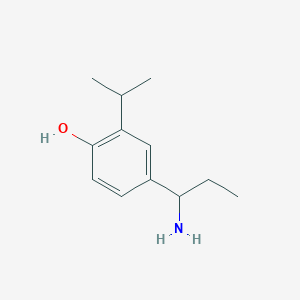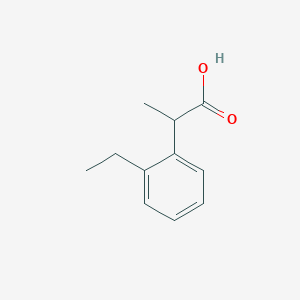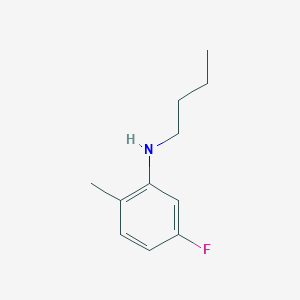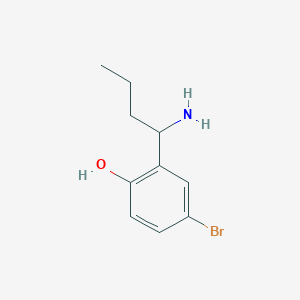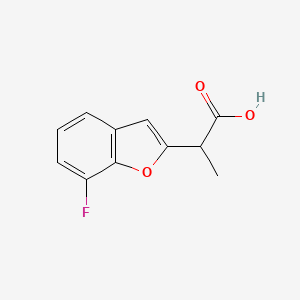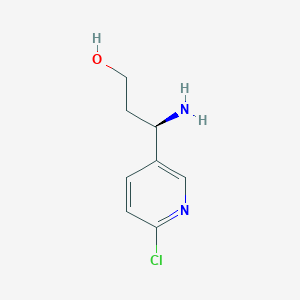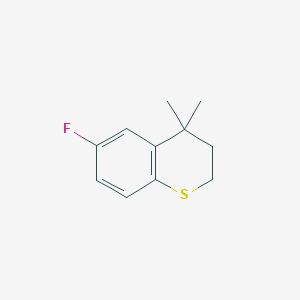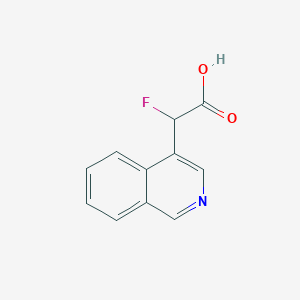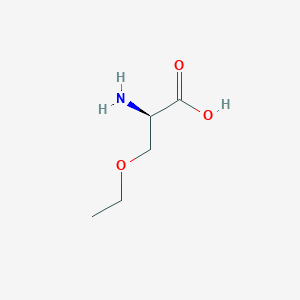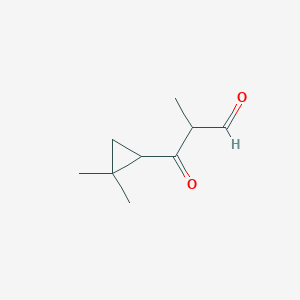
(3,3-Dimethylcyclobutyl)methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethylcyclobutyl)methanesulfonamide is an organic compound with the molecular formula C7H15NO2S It is characterized by a cyclobutane ring substituted with two methyl groups at the 3-position and a methanesulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Dimethylcyclobutyl)methanesulfonamide typically involves the reaction of 3,3-dimethylcyclobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(3,3-Dimethylcyclobutyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or ethers.
科学的研究の応用
(3,3-Dimethylcyclobutyl)methanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (3,3-Dimethylcyclobutyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes or receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclobutanemethanesulfonamide: Lacks the dimethyl substitution, leading to different chemical and biological properties.
Methanesulfonamide: A simpler structure without the cyclobutane ring, resulting in distinct reactivity and applications.
N-Methylmethanesulfonamide: Contains a methyl group on the nitrogen, altering its chemical behavior.
Uniqueness
(3,3-Dimethylcyclobutyl)methanesulfonamide is unique due to its combination of a cyclobutane ring and a sulfonamide group, which imparts specific chemical reactivity and potential biological activity. The presence of the dimethyl groups further enhances its stability and modifies its interaction with other molecules.
特性
分子式 |
C7H15NO2S |
|---|---|
分子量 |
177.27 g/mol |
IUPAC名 |
(3,3-dimethylcyclobutyl)methanesulfonamide |
InChI |
InChI=1S/C7H15NO2S/c1-7(2)3-6(4-7)5-11(8,9)10/h6H,3-5H2,1-2H3,(H2,8,9,10) |
InChIキー |
XGCRJWVNFUHSHX-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)CS(=O)(=O)N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


